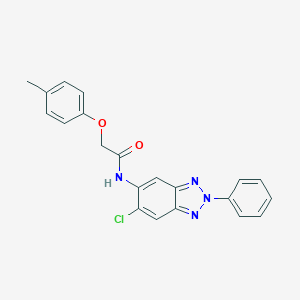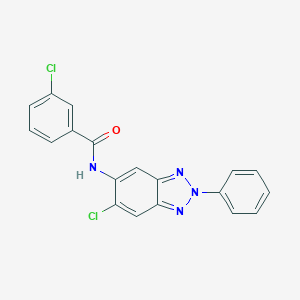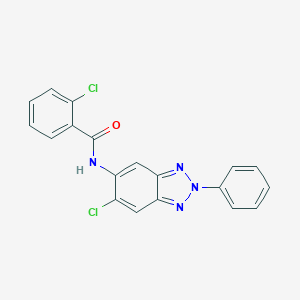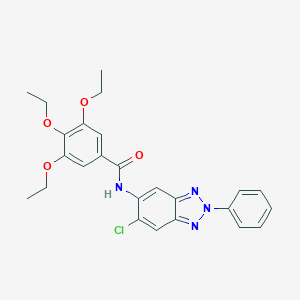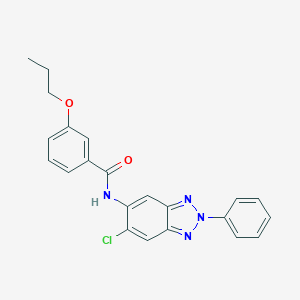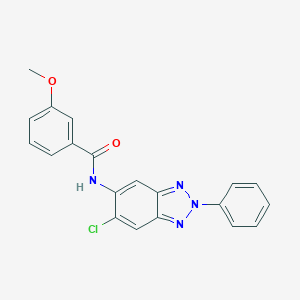![molecular formula C18H27BrN2O4 B283602 N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine](/img/structure/B283602.png)
N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine, also known as BMB-4, is a chemical compound that has attracted significant attention in recent years due to its potential therapeutic applications. BMB-4 belongs to a class of compounds known as benzylamines and has been studied for its ability to inhibit the growth of cancer cells. In
Wirkmechanismus
N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine inhibits the growth of cancer cells by targeting a protein called Hsp90, which is involved in the folding and stabilization of other proteins that are essential for cancer cell survival. By inhibiting Hsp90, N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine causes the destabilization and degradation of these proteins, leading to the death of cancer cells. N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine has also been shown to inhibit the activity of a protein called VEGFR2, which is involved in angiogenesis.
Biochemical and Physiological Effects:
N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine has been shown to have low toxicity and is well-tolerated in animal studies. In vitro studies have shown that N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine selectively targets cancer cells, leaving normal cells unharmed. N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine is its high potency and selectivity for cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine could focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Other directions for research could include exploring the potential of N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine in combination with other cancer therapies, as well as investigating its potential therapeutic applications in other diseases, such as inflammatory disorders. Overall, N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine shows great promise as a potential therapeutic agent, and further research is needed to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine involves a multi-step process that begins with the reaction of 3-bromo-5-methoxy-4-hydroxybenzaldehyde with butylamine to form an intermediate product. The intermediate product is then reacted with 4-morpholine-2,2-dioxoethanol to produce N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine. The synthesis method for N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine has been optimized to produce high yields of pure compound.
Wissenschaftliche Forschungsanwendungen
N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine has been studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. These properties make N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-N-butylamine a promising candidate for the development of new cancer therapies.
Eigenschaften
Molekularformel |
C18H27BrN2O4 |
|---|---|
Molekulargewicht |
415.3 g/mol |
IUPAC-Name |
2-[2-bromo-4-(butylaminomethyl)-6-methoxyphenoxy]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C18H27BrN2O4/c1-3-4-5-20-12-14-10-15(19)18(16(11-14)23-2)25-13-17(22)21-6-8-24-9-7-21/h10-11,20H,3-9,12-13H2,1-2H3 |
InChI-Schlüssel |
NEMIKDXHYCNAHD-UHFFFAOYSA-N |
SMILES |
CCCCNCC1=CC(=C(C(=C1)Br)OCC(=O)N2CCOCC2)OC |
Kanonische SMILES |
CCCCNCC1=CC(=C(C(=C1)Br)OCC(=O)N2CCOCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-2-({[(phenylacetyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283519.png)
![N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283522.png)
![N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]propanamide](/img/structure/B283523.png)
![N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283525.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(1-naphthyloxy)acetamide](/img/structure/B283526.png)
![N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide](/img/structure/B283527.png)
